4-(Piperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(Piperazin-1-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a piperazine moiety and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with piperazine. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency. The use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential use in drug development, particularly as a pancreatic lipase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-(Piperazin-1-yl)thiophene-2-carbaldehyde exerts its effects is primarily through its interaction with biological targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperazine moiety, making it less versatile in biological applications.
4-(Piperazin-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, which affects its electronic properties and reactivity.
Uniqueness
4-(Piperazin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and piperazine moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel materials and potential therapeutic agents .
Properties
Molecular Formula |
C9H12N2OS |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-piperazin-1-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-6-9-5-8(7-13-9)11-3-1-10-2-4-11/h5-7,10H,1-4H2 |
InChI Key |
QAVJQBCMHZTGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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